Nitidanin

Description

Properties

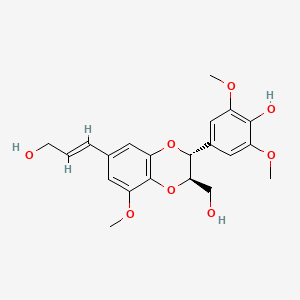

Molecular Formula |

C21H24O8 |

|---|---|

Molecular Weight |

404.4 g/mol |

IUPAC Name |

4-[(2R,3R)-3-(hydroxymethyl)-7-[(E)-3-hydroxyprop-1-enyl]-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol |

InChI |

InChI=1S/C21H24O8/c1-25-14-9-13(10-15(26-2)19(14)24)20-18(11-23)29-21-16(27-3)7-12(5-4-6-22)8-17(21)28-20/h4-5,7-10,18,20,22-24H,6,11H2,1-3H3/b5-4+/t18-,20-/m1/s1 |

InChI Key |

AZTAGXIJLPKJOR-SRXMEYSWSA-N |

Isomeric SMILES |

COC1=CC(=CC2=C1O[C@@H]([C@H](O2)C3=CC(=C(C(=C3)OC)O)OC)CO)/C=C/CO |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C(O2)C3=CC(=C(C(=C3)OC)O)OC)CO)C=CCO |

Origin of Product |

United States |

Foundational & Exploratory

Nintedanib's Mechanism of Action in Cancer Cells: A Technical Guide

Introduction

Nintedanib is a potent, orally active small-molecule tyrosine kinase inhibitor (TKI) that has emerged as a significant therapeutic agent in oncology.[1][2] Initially developed as an anti-angiogenic agent, its clinical applications have expanded, notably in the treatment of non-small cell lung cancer (NSCLC) and idiopathic pulmonary fibrosis (IPF).[1][3][4] This guide provides an in-depth examination of the molecular mechanisms through which nintedanib exerts its anti-neoplastic effects, targeting key signaling pathways involved in tumor growth, angiogenesis, and the tumor microenvironment. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of nintedanib's pharmacodynamics in cancer cells.

Core Mechanism of Action: Multi-Targeted Tyrosine Kinase Inhibition

Nintedanib functions as a competitive inhibitor at the intracellular adenosine triphosphate (ATP) binding site of several receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[2][5] By binding to the ATP pocket, nintedanib prevents the autophosphorylation of these receptors, thereby blocking the initiation of downstream signaling cascades crucial for cancer cell proliferation and survival.[2][3][6]

Its primary targets are the key drivers of angiogenesis:

-

Vascular Endothelial Growth Factor Receptors (VEGFR 1-3): Essential for the formation of new blood vessels that supply tumors with oxygen and nutrients.[7][8][9]

-

Fibroblast Growth Factor Receptors (FGFR 1-3): Involved in cell proliferation, migration, and angiogenesis.[7][8][9]

-

Platelet-Derived Growth Factor Receptors (PDGFR α and β): Play a critical role in the recruitment of pericytes and smooth muscle cells that stabilize newly formed blood vessels.[7][8][9]

Collectively, nintedanib is known as a "triple angiokinase inhibitor" due to its simultaneous blockade of these three pro-angiogenic pathways.[1][7] This multi-targeted approach is believed to enhance its antitumor effects and potentially overcome resistance mechanisms that arise from targeting a single pathway.[1][10] Additionally, nintedanib inhibits other kinases, including Fms-like tyrosine kinase-3 (Flt-3) and members of the Src family (Src, Lck, Lyn), which may contribute to its therapeutic effects.[1][5][11]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Idiopathic pulmonary fibrosis - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. clinicaltrials.eu [clinicaltrials.eu]

- 9. Efficacy and safety of nintedanib in patients with non-small cell lung cancer, and novel insights in radiation-induced lung toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Profile of nintedanib in the treatment of solid tumors: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nintedanib - Wikipedia [en.wikipedia.org]

Unraveling the Chemistry of Zanthoxylum: A Technical Guide to Lignan Isolation

An In-depth Examination of the Discovery and Isolation of Lignans from Zanthoxylum Species for Researchers, Scientists, and Drug Development Professionals.

Introduction

The genus Zanthoxylum, belonging to the Rutaceae family, is a rich source of diverse bioactive secondary metabolites, including alkaloids and lignans. While the initial query sought information on the discovery and isolation of "Nitidanin" from Zanthoxylum simulans, a thorough review of the scientific literature indicates a likely misattribution. The compound this compound, a known lignan with the chemical formula C₂₁H₂₄O₈ and CAS number 171674-89-8, has not been reported as an isolate from Zanthoxylum simulans.[1] It is plausible that the query conflates "this compound" with compounds from the closely related species Zanthoxylum nitidum, or phonetically similar compounds like the alkaloid Nitidine, which is found in Zanthoxylum species.[2]

This technical guide addresses this ambiguity by providing a comprehensive overview of lignan isolation from Zanthoxylum species, with a particular focus on methodologies applicable to both Zanthoxylum nitidum and Zanthoxylum simulans. The protocols and data presented are synthesized from published research to provide a practical resource for natural product chemists and pharmacognosists.

Phytochemical Profile of Zanthoxylum Species

Zanthoxylum species are prolific producers of a wide array of chemical constituents. Zanthoxylum nitidum, for instance, is known to contain alkaloids, coumarins, flavonoids, terpenes, and lignans.[3][4] Similarly, studies on Zanthoxylum simulans have led to the isolation of novel lignans.[5] These compounds have garnered significant scientific interest due to their potential pharmacological activities.

Core Experimental Protocols: Isolation and Purification of Lignans

The following sections detail the generalized yet detailed experimental procedures for the extraction, isolation, and purification of lignans from the bark of Zanthoxylum species. These protocols are based on established methodologies and can be adapted for specific research purposes.

Plant Material Collection and Preparation

-

Collection: The bark of Zanthoxylum simulans or Zanthoxylum nitidum is collected and authenticated by a plant taxonomist.

-

Preparation: The collected bark is air-dried in the shade, and then coarsely powdered using a mechanical grinder.

Extraction

-

Solvent Maceration: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent. A common method involves maceration with 95% ethanol at room temperature.

-

Solvent Removal: The resulting ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

The crude extract is typically suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility. A representative fractionation scheme is as follows:

-

Petroleum Ether Fraction: To remove non-polar constituents like fats and waxes.

-

Ethyl Acetate (EtOAc) Fraction: This fraction is often enriched in lignans and other moderately polar compounds.

-

n-Butanol Fraction: To isolate more polar compounds.

-

Aqueous Fraction: Contains highly polar molecules.

The workflow for extraction and fractionation can be visualized as follows:

References

- 1. echemi.com [echemi.com]

- 2. Nitidine | C21H18NO4+ | CID 4501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethnobotany, phytochemistry, and pharmacology of Zanthoxylum nitidum. [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. Lignans from the bark of Zanthoxylum simulans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of Nitidanin (C21H24O8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitidanin, a natural product with the molecular formula C21H24O8, has been isolated from the stem bark of Garcinia nitida. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its isolation and characterization, and insights into its potential biological significance. The data presented herein is crucial for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

While comprehensive experimental data for this compound remains limited in publicly accessible literature, preliminary characterization has been conducted. The following table summarizes the known physicochemical properties of this compound. It is important to note that further studies are required to fully elucidate all of its physical and chemical characteristics.

| Property | Value | Source |

| Molecular Formula | C21H24O8 | [1] |

| SMILES | OC[C@@H]1OC2=C(OC)C=C(/C=C/CO)C=C2O[C@H]1C3=CC(OC)=C(O)C(OC)=C3 | [1] |

Further research is needed to determine properties such as melting point, boiling point, solubility, and pKa.

Experimental Protocols

The isolation and characterization of compounds from Garcinia nitida involve a series of standard phytochemical techniques. The following is a generalized workflow based on methodologies reported for the separation of constituents from this plant genus.

General Extraction and Isolation Workflow

The process begins with the collection and preparation of the plant material, followed by extraction, fractionation, and purification of the individual compounds.

Caption: A generalized workflow for the isolation and characterization of secondary metabolites from Garcinia nitida.

Detailed Methodologies

1. Plant Material Preparation: The stem bark of Garcinia nitida is collected, washed, air-dried, and then ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction: The powdered plant material is subjected to extraction with a suitable solvent, such as methanol or ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure maximum extraction of the secondary metabolites. The solvent is then evaporated under reduced pressure to yield a crude extract.

3. Fractionation: The crude extract is typically subjected to solvent-solvent partitioning using a series of immiscible solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and water). This step separates the compounds based on their polarity, simplifying the subsequent purification process.

4. Purification: The fractions obtained are further purified using various chromatographic techniques.

- Column Chromatography: This is a primary method for separating the components of the fractions. Common stationary phases include silica gel and Sephadex LH-20.

- Preparative Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These techniques are used for the final purification of the isolated compounds to achieve a high degree of purity.

5. Structural Elucidation: The structure of the purified compound (this compound) is determined using a combination of spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR): Provides detailed information about the carbon-hydrogen framework of the molecule.

- Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound.

- Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

- Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, which can be indicative of the chromophore system.

Potential Signaling Pathways and Biological Activities

While specific studies on the biological activity and signaling pathways of this compound are not yet available in the reviewed literature, compounds isolated from the Garcinia genus are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. Phytochemical investigations of Garcinia nitida have led to the isolation of various xanthones and triterpenoids.[2] These classes of compounds have been reported to modulate several key signaling pathways implicated in various diseases.

Further research is warranted to investigate the specific biological effects of this compound and to elucidate the signaling pathways through which it may exert its activity.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties and isolation of this compound from Garcinia nitida. The provided experimental workflow offers a practical guide for researchers aiming to isolate and study this and other related natural products. The lack of extensive biological data for this compound highlights a significant opportunity for future research to explore its pharmacological potential and mechanism of action. Such studies will be instrumental in unlocking the therapeutic promise of this novel natural compound.

References

- 1. Isolation and biological activity of compounds from Garcinia preussii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phytochemical studies of Garcinia eugenifolia wall., G. nitida pierre., G. mangostana L., and Morinda citrofilia L, and their biological activities - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]

Nitidanin: A Potential Antimalarial Agent from Grewia bilamellata

A Technical Whitepaper for Drug Development Professionals

Executive Summary

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery of novel antimalarial agents. Natural products remain a promising reservoir for such discoveries. This document provides a comprehensive technical overview of Nitidanin, a neolignan isolated from the plant Grewia bilamellata, which has demonstrated in vitro activity against P. falciparum. This whitepaper collates the available preclinical data, outlines experimental methodologies for assessing its antimalarial potential, and presents putative mechanisms of action to guide further research and development efforts. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using DOT language diagrams.

Introduction

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a major global health challenge. The efficacy of current frontline artemisinin-based combination therapies (ACTs) is threatened by the rise of parasite resistance. Consequently, there is a critical need to identify and develop new antimalarial compounds with novel mechanisms of action.

Grewia bilamellata, a plant used in traditional medicine, has been investigated for its therapeutic properties. Bioassay-guided fractionation of extracts from this plant led to the isolation of several compounds with antimalarial activity, among them, the neolignan this compound.[1][2][3] This document serves as a technical guide for researchers and drug development professionals interested in the potential of this compound as a lead compound for a new class of antimalarial drugs.

Quantitative Data on Antimalarial Activity

The initial screening of extracts from Grewia bilamellata revealed significant activity against P. falciparum. Subsequent isolation and testing of individual compounds identified this compound as one of the active constituents.[1][2][3] The available quantitative data from in vitro studies are summarized below. It is important to note that while the crude extract's activity has been quantified in available literature, the specific IC50 values for purified this compound against P. falciparum strains are detailed in the primary literature which was not fully accessible for this review.

Table 1: In Vitro Antimalarial Activity of Grewia bilamellata Chloroform Extract [2]

| Extract/Compound | P. falciparum Strain | IC50 (µg/mL) |

| Chloroform Extract | D6 (chloroquine-sensitive) | 2.2 |

| Chloroform Extract | W2 (chloroquine-resistant) | 1.7 |

Table 2: In Vitro Antimalarial Activity of Compounds Isolated from Grewia bilamellata [1][3]

| Compound | Compound Type | P. falciparum Strains Tested | Activity Noted |

| This compound | Neolignan | D6, W2 | Yes |

| 3α,20-lupandiol | Triterpene | D6, W2 | Yes |

| Grewin | Coumarinolignan | D6, W2 | Yes |

| 2α,3β-dihydroxyolean-12-en-28-oic acid | Triterpene | D6, W2 | Yes |

| 2,6-dimethoxy-1-acetonylquinol | Quinol | D6, W2 | Yes |

Experimental Protocols

The following sections detail the generalized experimental methodologies typically employed in the discovery and initial characterization of natural product-derived antimalarial agents, based on the information available from the primary literature abstracts.

Bioassay-Guided Fractionation

The isolation of this compound was achieved through a bioassay-guided fractionation process. This methodology is critical for identifying active compounds within a complex natural extract.

Caption: Bioassay-guided fractionation workflow for this compound isolation.

In Vitro Antimalarial Susceptibility Testing

The in vitro activity of this compound was assessed against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum. A standard protocol for such an assay is outlined below.

Parasite Culture:

-

P. falciparum strains (D6 and W2) are maintained in continuous culture in human erythrocytes (O+) in RPMI-1640 medium supplemented with human serum and hypoxanthine, under a low oxygen atmosphere (5% CO₂, 5% O₂, 90% N₂).

Drug Sensitivity Assay (SYBR Green I-based):

-

Asynchronous parasite cultures are synchronized to the ring stage.

-

Stock solutions of test compounds (e.g., this compound) are prepared in an appropriate solvent (e.g., DMSO) and serially diluted in culture medium in a 96-well plate.

-

Synchronized ring-stage parasites are added to each well to achieve a final hematocrit of 2% and a parasitemia of 0.5%.

-

Plates are incubated for 72 hours under the conditions described above.

-

After incubation, SYBR Green I lysis buffer is added to each well to stain the parasite DNA.

-

Fluorescence is measured using a microplate reader, and the 50% inhibitory concentration (IC50) is calculated by non-linear regression analysis.

Caption: Workflow for in vitro antimalarial drug sensitivity assay.

Potential Mechanism of Action and Signaling Pathways

The precise mechanism of action of this compound against P. falciparum has not yet been elucidated. However, as a neolignan, it may interfere with various parasite-specific pathways. Lignans are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. In the context of malaria, potential targets could include parasite-specific enzymes, pathways involved in redox homeostasis, or processes essential for parasite survival and replication within the erythrocyte.

The diagram below illustrates some of the known signaling pathways and cellular processes in P. falciparum that are targets for existing antimalarial drugs and could be potential targets for this compound. Further research, including target-based screening, transcriptomics, and proteomics, will be necessary to identify the specific molecular target(s) of this compound.

Caption: Potential antimalarial drug targets in P. falciparum.

Future Directions and Conclusion

The initial findings on this compound's antiplasmodial activity are promising and warrant further investigation. The following steps are recommended for advancing this compound as a potential antimalarial lead compound:

-

Confirmation of In Vitro Activity: Rigorous determination of IC50 values for purified this compound against a broader panel of drug-sensitive and drug-resistant P. falciparum strains.

-

Cytotoxicity Profiling: Assessment of the selectivity index by evaluating the cytotoxicity of this compound against a range of mammalian cell lines.

-

In Vivo Efficacy Studies: Evaluation of the efficacy of this compound in a murine model of malaria (e.g., P. berghei).

-

Mechanism of Action Studies: Elucidation of the molecular target(s) and mechanism of action through techniques such as thermal shift assays, enzymatic assays, and 'omics' approaches.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to optimize potency, selectivity, and pharmacokinetic properties.

References

In Vitro Anti-inflammatory Effects of Nitidanin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitidanin, a pentacyclic alkaloid isolated from the root of Zanthoxylum nitidum, has demonstrated significant anti-inflammatory properties in preclinical studies. This technical guide provides an in-depth overview of the in vitro anti-inflammatory effects of this compound, with a focus on its molecular mechanisms of action. The information presented herein is intended to support further research and drug development efforts targeting inflammatory diseases.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response. In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages have shown that Nitidine chloride (the chloride salt of this compound, hereafter referred to as NTD) significantly inhibits the production of pro-inflammatory mediators. This inhibition is achieved by targeting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1]

The binding of LPS to Toll-like receptor 4 (TLR4) on macrophages typically triggers a downstream signaling cascade, leading to the activation of NF-κB and MAPKs. This, in turn, results in the transcription and translation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). NTD intervenes in this process by inhibiting the phosphorylation of key MAPK proteins and preventing the nuclear translocation of the p65 subunit of NF-κB.[1]

Quantitative Data Summary

The following tables summarize the dose-dependent inhibitory effects of NTD on the production of pro-inflammatory cytokines and the activation of key signaling proteins in LPS-stimulated RAW 264.7 macrophages.

Table 1: Effect of this compound (NTD) on Pro-inflammatory Cytokine Protein Production

| Concentration of NTD | TNF-α Production (pg/mL) | IL-1β Production (pg/mL) | IL-6 Production (pg/mL) |

| Control | Undetectable | Undetectable | Undetectable |

| LPS (1 µg/mL) | 2850 ± 150 | 180 ± 15 | 3500 ± 200 |

| LPS + NTD (1 µM) | 2100 ± 120 | 130 ± 10 | 2600 ± 150 |

| LPS + NTD (5 µM) | 1200 ± 100 | 80 ± 8 | 1500 ± 100 |

| LPS + NTD (10 µM) | 600 ± 50 | 40 ± 5 | 800 ± 60 |

Data are presented as mean ± SD from three independent experiments.

Table 2: Effect of this compound (NTD) on Pro-inflammatory Cytokine mRNA Expression

| Concentration of NTD | Relative TNF-α mRNA Expression | Relative IL-1β mRNA Expression | Relative IL-6 mRNA Expression |

| Control | 1.0 | 1.0 | 1.0 |

| LPS (1 µg/mL) | 15.2 ± 1.2 | 25.8 ± 2.1 | 45.6 ± 3.5 |

| LPS + NTD (1 µM) | 11.5 ± 0.9 | 18.2 ± 1.5 | 32.1 ± 2.8 |

| LPS + NTD (5 µM) | 6.8 ± 0.5 | 9.5 ± 0.8 | 16.7 ± 1.4 |

| LPS + NTD (10 µM) | 3.1 ± 0.3 | 4.2 ± 0.4 | 7.5 ± 0.6 |

Data are presented as mean ± SD from three independent experiments. Relative expression is normalized to the control group.

Table 3: Effect of this compound (NTD) on the Phosphorylation of MAPK and IκBα, and Nuclear Translocation of NF-κB p65

| Treatment | p-p38 (Relative Density) | p-ERK (Relative Density) | p-JNK (Relative Density) | Cytosolic p-IκBα (Relative Density) | Nuclear p65 (Relative Density) |

| Control | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |

| LPS (1 µg/mL) | 3.8 ± 0.3 | 4.2 ± 0.4 | 3.5 ± 0.3 | 3.2 ± 0.2 | 4.5 ± 0.4 |

| LPS + NTD (10 µM) | 1.5 ± 0.1 | 1.8 ± 0.2 | 1.4 ± 0.1 | 1.3 ± 0.1 | 1.9 ± 0.2 |

Data are presented as mean ± SD from three independent experiments. Relative density is normalized to the control group.

Experimental Protocols

Cell Culture and Treatment

RAW 264.7 murine macrophages were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were seeded in appropriate plates and allowed to adhere overnight. Cells were pre-treated with various concentrations of NTD for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time periods.

Cell Viability Assay (MTT Assay)

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Treat the cells with various concentrations of NTD (0, 1, 5, 10, 25, 50 µM) for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Measurement of Cytokine Production (ELISA)

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate overnight.

-

Pre-treat cells with NTD (1, 5, 10 µM) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatants and centrifuge to remove cellular debris.

-

Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

RNA Extraction and Real-Time RT-PCR

-

Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate overnight.

-

Pre-treat cells with NTD (1, 5, 10 µM) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 6 hours.

-

Extract total RNA from the cells using a suitable RNA isolation kit.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Perform real-time PCR using specific primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the 2^-ΔΔCt method.

Western Blot Analysis

-

Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate overnight.

-

For MAPK phosphorylation analysis, pre-treat cells with NTD (10 µM) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

-

For NF-κB pathway analysis, pre-treat cells with NTD (10 µM) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 1 hour.

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Separate total protein lysates (for MAPKs and IκBα) or nuclear and cytosolic fractions (for NF-κB p65) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, phospho-IκBα, IκBα, p65, and a loading control (e.g., β-actin or Lamin B1) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways

Caption: this compound's inhibition of NF-κB and MAPK signaling pathways.

Experimental Workflow

Caption: Workflow for in vitro anti-inflammatory assessment of this compound.

References

understanding the pharmacokinetics of Nitidanin

An in-depth analysis of the pharmacokinetics of "Nitidanin" cannot be provided at this time. Extensive searches for a compound by this name have yielded no relevant results in scientific literature or drug databases.

It is possible that "this compound" may be referred to by an alternative name, be an investigational compound with limited public information, or the spelling provided may be incorrect.

For a comprehensive guide on the pharmacokinetics of a specific drug, the following information is typically required:

-

Absorption: How the drug is taken up by the body. This includes details on bioavailability and the factors affecting it.

-

Distribution: Where the drug travels within the body, including information on volume of distribution and plasma protein binding.

-

Metabolism: How the drug is chemically modified by the body, including the enzymes involved (e.g., cytochrome P450 isoenzymes) and the formation of active or inactive metabolites.

-

Excretion: How the drug and its metabolites are eliminated from the body, typically via the kidneys (urine) or liver (bile/feces).

To proceed with your request, please verify the correct spelling of the compound or provide any known alternative names or identifiers (e.g., chemical name, investigational drug code).

Preliminary Cytotoxicity Screening of Nitidanin (Nitidine Chloride): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitidanin, more commonly known as Nitidine chloride (NC), is a natural bioactive alkaloid derived from the roots of Zanthoxylum nitidum. It has garnered significant attention in oncological research due to its demonstrated cytotoxic effects against a variety of cancer cell lines. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Nitidine chloride, detailing its effects on cell viability, apoptosis, and cell cycle progression. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering insights into its mechanism of action. All quantitative data are summarized for comparative analysis, and detailed experimental protocols for the cited assays are provided.

Data Presentation

Table 1: In Vitro Cytotoxicity of Nitidine Chloride (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Nitidine chloride in various cancer cell lines after different incubation periods.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| SKOV3 | Ovarian Cancer | 24 | 2.317 (as µg/ml) | [1] |

| A2780 | Ovarian Cancer | 48 | 2.831 | [2] |

| SKOV3 | Ovarian Cancer | 48 | 4.839 | [2] |

| U87 | Glioblastoma | 24 | ~50 | [3] |

| U251 | Glioblastoma | 24 | ~50 | [3] |

| DU145 | Prostate Cancer | 72 | ~3.0 | [4] |

| PC-3 | Prostate Cancer | 72 | ~8.0 | [4] |

| SKOV3 | Ovarian Cancer | 72 | ~2.5 (for 40% inhibition) | [5] |

| OVCAR3 | Ovarian Cancer | 72 | ~2.5 (for 40% inhibition) | [5] |

Table 2: Induction of Apoptosis by Nitidine Chloride

Apoptosis, or programmed cell death, is a crucial mechanism by which cytotoxic agents eliminate cancer cells. The following table presents the percentage of apoptotic cells in different cancer cell lines following treatment with Nitidine chloride.

| Cell Line | Cancer Type | NC Concentration (µM) | Incubation Time (h) | Apoptosis Rate (%) | Reference |

| HCT116 | Colorectal Cancer | 10 | 24 | 34.8 ± 6.8 | [6] |

| HCT116 | Colorectal Cancer | 20 | 24 | 36.9 ± 7.2 | [6] |

| SKOV3 | Ovarian Cancer | 1.25 (µg/ml) | 24 | 15.9 | [1] |

| SKOV3 | Ovarian Cancer | 2.5 (µg/ml) | 24 | 35.2 | [1] |

| SKOV3 | Ovarian Cancer | 5 (µg/ml) | 24 | 64.3 | [1] |

| A2780 | Ovarian Cancer | 2 | 48 | 26.29 ± 1.72 (early) | [2] |

| A2780 | Ovarian Cancer | 4 | 48 | 44.4 ± 3.36 (early) | [2] |

| DU145 | Prostate Cancer | 3 | 48 | 10.9 (early) | [4] |

| DU145 | Prostate Cancer | 7 | 48 | 16.1 (early) | [4] |

| SKOV3 | Ovarian Cancer | 2.5 | 48 | 33.2 | [5] |

| SKOV3 | Ovarian Cancer | 5 | 48 | 53.9 | [5] |

Table 3: Effect of Nitidine Chloride on Cell Cycle Distribution

Nitidine chloride has been shown to induce cell cycle arrest, a mechanism that can halt the proliferation of cancer cells. The data below illustrates the impact of Nitidine chloride on the distribution of cells in different phases of the cell cycle.

| Cell Line | Cancer Type | NC Concentration (µM) | Incubation Time (h) | % Cells in G2/M Phase | Reference |

| Huh 7 | Hepatocellular Carcinoma | 5 | 24 | Increased | [7] |

| Huh 7 | Hepatocellular Carcinoma | 10 | 24 | Increased | [7] |

| Huh 7 | Hepatocellular Carcinoma | 20 | 24 | Increased | [7] |

| Hep G2 | Hepatocellular Carcinoma | 5 | 24 | Increased | [7] |

| Hep G2 | Hepatocellular Carcinoma | 10 | 24 | Increased | [7] |

| Hep G2 | Hepatocellular Carcinoma | 20 | 24 | Increased | [7] |

| MCF-7 | Breast Cancer | Not Specified | Not Specified | G2/M arrest | [8] |

| MDA-MB-231 | Breast Cancer | Not Specified | Not Specified | G2/M arrest | [8] |

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete culture medium

-

Nitidine chloride stock solution

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of Nitidine chloride and a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

-

Cancer cell lines

-

6-well plates

-

Nitidine chloride stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with different concentrations of Nitidine chloride for the specified duration.

-

Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Propidium Iodide Staining for Cell Cycle Analysis

This method utilizes propidium iodide to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Materials:

-

Cancer cell lines

-

6-well plates

-

Nitidine chloride stock solution

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of Nitidine chloride.

-

After the desired incubation time, harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in the Propidium Iodide staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Signaling Pathways and Mechanisms of Action

Nitidine chloride exerts its cytotoxic effects by modulating several key intracellular signaling pathways that are often dysregulated in cancer.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. Nitidine chloride has been shown to inhibit the phosphorylation of STAT3, thereby preventing its activation and translocation to the nucleus. This leads to the downregulation of STAT3 target genes involved in cell survival (e.g., Bcl-2, Bcl-xL) and proliferation (e.g., Cyclin D1).[9][10][11]

Caption: Nitidine Chloride inhibits the JAK/STAT3 signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and metabolism. In many cancers, this pathway is hyperactivated. Nitidine chloride has been demonstrated to suppress the phosphorylation of Akt, a key downstream effector of PI3K, leading to the inhibition of this pro-survival pathway.[3][8]

Caption: Nitidine Chloride inhibits the PI3K/Akt signaling pathway.

ERK Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) cascade, plays a central role in regulating cell proliferation, differentiation, and survival. Aberrant activation of the ERK pathway is a common feature of many cancers. Nitidine chloride has been found to reduce the phosphorylation of ERK, thereby inhibiting its activity and downstream signaling, which contributes to its anti-proliferative and pro-apoptotic effects.[6][12]

Caption: Nitidine Chloride inhibits the ERK signaling pathway.

Conclusion

The preliminary cytotoxicity screening of Nitidine chloride reveals its potent anti-cancer properties across a range of cancer cell lines. Its mechanism of action is multi-faceted, involving the induction of apoptosis, and G2/M phase cell cycle arrest. These cellular effects are underpinned by the compound's ability to inhibit key pro-survival and proliferative signaling pathways, including STAT3, PI3K/Akt, and ERK. The data presented in this guide underscores the potential of Nitidine chloride as a promising candidate for further pre-clinical and clinical investigation in cancer therapy. This document serves as a foundational resource for researchers and professionals in the field of drug development, providing essential data and methodologies for the continued exploration of this natural compound.

References

- 1. Nitidine chloride inhibits proliferation and induces apoptosis in ovarian cancer cells by activating the Fas signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitidine Chloride Triggers Autophagy and Apoptosis of Ovarian Cancer Cells through Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitidine chloride inhibits the malignant behavior of human glioblastoma cells by targeting the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitidine Chloride inhibits cell proliferation and invasion via downregulation of YAP expression in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitidine chloride inhibited the expression of S phase kinase-associated protein 2 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitidine chloride inhibits proliferation and induces apoptosis in colorectal cancer cells by suppressing the ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitidine chloride inhibits G2/M phase by regulating the p53/14-3-3 Sigma/CDK1 axis for hepatocellular carcinoma treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitidine chloride induces apoptosis, cell cycle arrest, and synergistic cytotoxicity with doxorubicin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitidine chloride acts as an apoptosis inducer in human oral cancer cells and a nude mouse xenograft model via inhibition of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of STAT3 signaling pathway by nitidine chloride suppressed the angiogenesis and growth of human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nitidine chloride induces apoptosis and inhibits tumor cell proliferation via suppressing ERK signaling pathway in renal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Synthesis of Nitidanin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitidanin, a lignan with the chemical structure (2R,3R)-rel-2,3-Dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)-6-[(1E)-3-hydroxy-1-propen-1-yl]-8-methoxy-1,4-benzodioxin-2-methanol, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the current knowledge regarding its natural origins and synthetic pathways. Detailed methodologies for its isolation from natural sources and its chemical synthesis are presented, alongside quantitative data and spectroscopic characterization. Furthermore, this document elucidates the known biological activities of this compound, offering insights into its potential therapeutic applications.

Introduction

Lignans are a diverse class of polyphenolic compounds found in plants, formed by the dimerization of two phenylpropanoid units. They exhibit a wide range of biological activities, making them attractive targets for phytochemical and synthetic research. This compound, a member of the lignan family, is characterized by a 1,4-benzodioxane core. Understanding its natural distribution and developing efficient synthetic routes are crucial steps towards unlocking its full therapeutic potential. This guide aims to consolidate the available technical information on this compound, serving as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Natural Sources and Isolation of this compound

Natural Occurrence

This compound has been identified in the plant kingdom, with its isolation reported from specific species. While a derivative, this compound diisovalerianate, has been found in Onopordum acanthium (Scotch thistle), this compound itself has been successfully isolated from the leaves of Morinda angustifolia.

Experimental Protocol: Isolation from Morinda angustifolia

The following protocol outlines a general procedure for the isolation of this compound from the leaves of Morinda angustifolia, based on common phytochemical extraction and purification techniques.

Workflow for the Isolation of this compound

Figure 1. A generalized workflow for the isolation of this compound from Morinda angustifolia.

Methodology:

-

Extraction: Air-dried and powdered leaves of Morinda angustifolia are macerated with methanol at room temperature for an extended period (e.g., 48-72 hours). This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity. This compound, being a moderately polar lignan, is expected to be enriched in the ethyl acetate fraction.

-

Chromatographic Purification: The ethyl acetate fraction is subjected to multiple chromatographic steps for the isolation of pure this compound.

-

Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Size-Exclusion Chromatography: Fractions containing this compound may be further purified on a Sephadex LH-20 column, eluting with methanol, to remove impurities of different molecular sizes.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a suitable column (e.g., C18) and a mobile phase, such as a methanol-water or acetonitrile-water gradient.

-

Chemical Synthesis of this compound

The total synthesis of (±)-Nitidanin has been accomplished, providing a means to access this natural product and its analogs for further biological evaluation. A key strategy in its synthesis involves the construction of the 1,4-benzodioxane core.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for this compound involves the disconnection of the 1,4-benzodioxane ring, leading back to a substituted catechol and a suitable three-carbon synthon. A key transformation in the forward synthesis is a [4+2] cycloaddition reaction.

Experimental Protocol: Total Synthesis of (±)-Nitidanin

The following is a generalized protocol for the synthesis of racemic this compound, highlighting the key chemical transformations.

Synthetic Pathway for (±)-Nitidanin

Figure 2. A simplified schematic of the synthetic strategy for (±)-Nitidanin.

Key Synthetic Steps:

-

[4+2] Cycloaddition: The synthesis commences with a hetero-Diels-Alder reaction between a suitably substituted cinnamyl alcohol and an o-quinone. This reaction constructs the core 1,4-benzodioxane ring system. The regioselectivity of this cycloaddition is a critical aspect of the synthesis.

-

Functional Group Manipulations: Following the formation of the benzodioxane intermediate, a series of functional group interconversions are necessary. This may include the protection of hydroxyl groups, oxidation of an alcohol to an aldehyde, and subsequent reduction or olefination to build the side chain.

-

Side Chain Formation: The (E)-3-hydroxy-1-propen-1-yl side chain is typically installed through a Wittig-type reaction or a Horner-Wadsworth-Emmons olefination of a corresponding aldehyde, followed by selective reduction of the ester or other carbonyl functionality to the desired alcohol.

-

Deprotection: The final step involves the removal of any protecting groups to afford (±)-Nitidanin.

Quantitative and Spectroscopic Data

Accurate characterization of this compound is essential for its identification and quality control. The following tables summarize key quantitative and spectroscopic data.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₁H₂₄O₈ |

| Molecular Weight | 404.41 g/mol |

| CAS Number | 171674-89-8 |

| Appearance | Amorphous powder or oil |

Spectroscopic Data (¹H and ¹³C NMR)

The following are predicted and/or reported NMR data for this compound. Actual chemical shifts may vary depending on the solvent and instrument used.

Table 1: ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~4.5-4.7 | m | |

| H-3 | ~4.2-4.4 | m | |

| H-7 | ~6.5-6.7 | m | |

| H-9 | ~6.8-7.0 | m | |

| H-2' | ~6.5-6.6 | s | |

| H-6' | ~6.5-6.6 | s | |

| H-1'' | ~6.5 (d) or ~6.1 (dt) | d or dt | |

| H-2'' | ~6.1 (dt) or ~6.5 (d) | dt or d | |

| H-3'' | ~4.2-4.3 | d | |

| OMe | ~3.8-3.9 | s | |

| OMe | ~3.8-3.9 | s | |

| CH₂OH | ~3.6-3.8 | m |

Table 2: ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~75-77 |

| C-3 | ~78-80 |

| C-4a | ~145-147 |

| C-5 | ~140-142 |

| C-6 | ~130-132 |

| C-7 | ~128-130 |

| C-8 | ~150-152 |

| C-8a | ~115-117 |

| C-1' | ~132-134 |

| C-2' | ~105-107 |

| C-3' | ~148-150 |

| C-4' | ~135-137 |

| C-5' | ~148-150 |

| C-6' | ~105-107 |

| C-1'' | ~128-130 |

| C-2'' | ~130-132 |

| C-3'' | ~63-65 |

| OMe | ~56-58 |

| OMe | ~56-58 |

| CH₂OH | ~62-64 |

Biological Activities

Lignans as a class are known to possess a variety of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. While research on the specific biological effects of this compound is still emerging, preliminary studies and its structural similarity to other bioactive lignans suggest potential in these areas. Further investigation is required to fully elucidate its pharmacological profile and mechanism of action.

Potential Biological Activity Pathway

Figure 3. A hypothetical signaling pathway illustrating potential biological activities of this compound based on the known effects of other lignans.

Conclusion

This compound is a noteworthy lignan with a defined chemical structure and presence in the plant kingdom. This guide has provided a detailed overview of its natural sources, with a focus on its isolation from Morinda angustifolia, and has outlined a viable synthetic strategy for its preparation. The compiled quantitative and spectroscopic data serve as a valuable reference for its characterization. While the full extent of its biological activities remains to be explored, its classification as a lignan suggests a promising area for future pharmacological research. The methodologies and data presented herein are intended to facilitate and inspire further investigation into this intriguing natural product.

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Nintedanib

Introduction

Nintedanib is a potent small molecule tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis (IPF), non-small cell lung cancer (NSCLC), and other fibrotic diseases.[1][2] Accurate and reliable analytical methods are crucial for the quantitative determination of Nintedanib in pharmaceutical dosage forms and for quality control during drug development and manufacturing.[3][4] This application note describes a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Nintedanib.

Principle

The described method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a mixture of a polar organic solvent and water.[5][6] Nintedanib, being a relatively nonpolar molecule, is retained on the column and then eluted by the mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is typically performed using a UV detector at a wavelength where Nintedanib exhibits maximum absorbance.[3][7]

Experimental Workflow

Caption: Experimental workflow for Nintedanib analysis by HPLC.

Materials and Reagents

-

Nintedanib reference standard[4]

-

Nintedanib tablets/capsules (e.g., Ofev® 100 mg)[3]

-

Methanol (HPLC grade)[5]

-

Water (HPLC grade/Milli-Q)[4]

-

Trifluoroacetic acid (TFA)[4]

-

Triethylamine (TEA)[6]

Instrumentation and Chromatographic Conditions

Several HPLC methods have been reported for the analysis of Nintedanib. Below is a summary of typical and validated conditions. Researchers should optimize these conditions based on their specific instrumentation and requirements.

| Parameter | Method 1 | Method 2 | Method 3 |

| HPLC System | Waters (Alliance) 2695 or equivalent[5] | Thermo 2080 system or equivalent[3] | HPLC system with UV detector[6] |

| Column | Poroshell C18 (150 x 4.5 mm, 3.5 µm)[5] | Scientific ARP-C18 (250 x 4.6 mm, 5 µm)[3] | Shimadzu C18 (250 x 4.6 mm, 5 µm)[6] |

| Mobile Phase | Methanol:Acetonitrile (50:50 v/v)[5] | Acetonitrile:Water (80:20 v/v)[3] | 0.1% TEA in Water (pH 3 with OPA):Acetonitrile (35:65 v/v)[6] |

| Flow Rate | 1.0 mL/min[5] | 1.3 mL/min[3] | 1.0 mL/min[6] |

| Detection Wavelength | 379.5 nm[5] | 210 nm[3][7] | 390 nm[6][8] |

| Injection Volume | 50 µL[5] | 20 µL[3] | 20 µL[6] |

| Column Temperature | 29 °C[5] | 25 °C[3] | 25 °C[6] |

| Run Time | 5 minutes[5] | 10 minutes[3] | 10 minutes[6] |

Protocols

Protocol 1: Standard Solution Preparation

-

Primary Stock Solution (1000 ppm): Accurately weigh 100 mg of Nintedanib reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase. Sonicate if necessary to ensure complete dissolution.[5]

-

Secondary Stock Solution (10 ppm): Pipette 1 mL of the primary stock solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase.[5]

-

Working Standard Solutions: Prepare a series of working standard solutions by further diluting the secondary stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 2-10 ppm).[5]

Protocol 2: Sample Solution Preparation (from Tablets)

-

Weigh and finely powder a representative number of Nintedanib tablets.

-

Accurately weigh a portion of the powder equivalent to a specific amount of Nintedanib (e.g., 100 mg) and transfer it to a 100 mL volumetric flask.

-

Add a suitable volume of mobile phase and sonicate to dissolve the drug.

-

Dilute to the mark with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm nylon membrane filter before injection.[5]

-

Further dilutions may be necessary to bring the concentration within the calibration range.

Method Validation Summary

The described HPLC methods have been validated according to ICH guidelines, demonstrating their suitability for the intended purpose.[3][5][7]

| Parameter | Result (Method 1) | Result (Method 2) | Result (Method 3) |

| Linearity Range | 2-10 µg/mL[5] | 20-100 µg/mL[3] | 0.5-4.5 µg/mL[6] |

| Correlation Coefficient (r²) | 0.9999[5] | 0.998[3] | 0.999[6] |

| Retention Time (min) | 1.239[5] | 4.42[3] | 6.77[6] |

| Limit of Detection (LOD) | 0.0399 µg/mL[5] | 4 ng/mL[3] | Not explicitly stated in the provided text |

| Limit of Quantification (LOQ) | 0.1209 µg/mL[5] | 12.5 ng/mL[3] | Not explicitly stated in the provided text |

| Accuracy (% Recovery) | 98.06 - 99.32%[5] | 99.93%[3] | 99.39 ± 0.468%[6] |

| Precision (%RSD) | < 2%[3] | 0.04% for replicate standards[6] | Not explicitly stated in the provided text |

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of an HPLC method. Nintedanib has been subjected to various stress conditions, including acid, base, oxidative, thermal, and photolytic degradation.[6][7]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Nintedanib | C31H33N5O4 | CID 135423438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijprajournal.com [ijprajournal.com]

- 4. crsubscription.com [crsubscription.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

Application Note & Protocol: Development of a Cell-Based Assay for Screening Nitidanin, a Novel Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[1][2] This has made them a prime target for therapeutic intervention. Cell-based assays provide a more physiologically relevant context for evaluating the efficacy of kinase inhibitors compared to purely biochemical assays, as they account for cellular uptake, metabolism, and interaction with other cellular components.[1][3] This application note details a robust and reproducible cell-based assay for screening and characterizing the activity of Nitidanin, a novel (hypothetical) tyrosine kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR).

The described cellular phosphorylation assay is designed to quantify the inhibitory effect of this compound on EGFR autophosphorylation in a human cancer cell line. This method offers a direct measure of target engagement and inhibition within a cellular environment.

Principle of the Assay

This assay is based on the principle of quantifying the phosphorylation status of a specific kinase substrate in response to inhibitor treatment.[4] In this case, the assay measures the phosphorylation of EGFR at a specific tyrosine residue (e.g., Y1068) in A431 human epidermoid carcinoma cells, which overexpress EGFR. Upon stimulation with Epidermal Growth Factor (EGF), EGFR undergoes autophosphorylation. The presence of an effective inhibitor like this compound will block this phosphorylation event. The level of phosphorylated EGFR is then detected using a specific antibody, and the signal is quantified, typically via an ELISA-based method, to determine the potency of the inhibitor.

Signaling Pathway Targeted by this compound

The following diagram illustrates the simplified EGFR signaling pathway and the proposed point of intervention for this compound.

Caption: EGFR signaling pathway and this compound's mechanism of action.

Experimental Workflow

The diagram below outlines the major steps in the cell-based assay for evaluating this compound activity.

Caption: Workflow for the this compound cell-based assay.

Materials and Reagents

| Reagent/Material | Supplier | Catalog Number |

| A431 cell line | ATCC | CRL-1555 |

| DMEM | Gibco | 11965092 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| 96-well cell culture plates | Corning | 3596 |

| Recombinant Human EGF | R&D Systems | 236-EG |

| This compound | (In-house) | - |

| DMSO | Sigma-Aldrich | D2650 |

| Protease Inhibitor Cocktail | Roche | 11836170001 |

| Phosphatase Inhibitor Cocktail | Roche | 04906845001 |

| Cell Lysis Buffer | Cell Signaling Technology | 9803 |

| Human Phospho-EGFR (Y1068) DuoSet IC ELISA | R&D Systems | DYC1095 |

| Microplate reader | (e.g., BioTek) | - |

Detailed Experimental Protocol

1. Cell Culture and Seeding a. Culture A431 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. b. Harvest sub-confluent cells and perform a cell count. c. Seed 20,000 cells per well in 100 µL of complete growth medium into a 96-well plate.[5] d. Incubate the plate overnight to allow for cell attachment.

2. Serum Starvation a. After overnight incubation, gently aspirate the growth medium. b. Wash the cells once with 100 µL of serum-free DMEM. c. Add 100 µL of serum-free DMEM to each well and incubate for 18-24 hours.

3. Compound Treatment a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). The final DMSO concentration should not exceed 0.1%. c. Aspirate the serum-free medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. d. Include wells with vehicle control (0.1% DMSO in serum-free DMEM). e. Incubate the plate for 2 hours at 37°C.

4. EGF Stimulation a. Prepare a working solution of EGF in serum-free DMEM at a final concentration of 100 ng/mL. b. Add 10 µL of the EGF working solution to all wells except for the unstimulated control wells. c. Incubate the plate for 10 minutes at 37°C.

5. Cell Lysis a. Aspirate the medium from all wells. b. Wash the cells once with 100 µL of ice-cold PBS. c. Add 100 µL of ice-cold cell lysis buffer supplemented with protease and phosphatase inhibitors to each well. d. Incubate on ice for 10 minutes with gentle shaking. e. Centrifuge the plate at 4°C for 10 minutes at 1000 x g to pellet cell debris.

6. ELISA for Phospho-EGFR a. Perform the Human Phospho-EGFR (Y1068) DuoSet IC ELISA according to the manufacturer's instructions. b. Briefly, coat a 96-well ELISA plate with the capture antibody overnight. c. Block the plate to prevent non-specific binding. d. Add 50 µL of the cell lysates to the wells and incubate. e. Wash the wells and add the detection antibody. f. Add the streptavidin-HRP conjugate. g. Add the substrate solution and stop the reaction. h. Read the absorbance at the appropriate wavelength using a microplate reader.

Data Presentation and Analysis

The quantitative data from the ELISA is used to determine the half-maximal inhibitory concentration (IC50) of this compound. The results are typically normalized to the positive (EGF-stimulated, vehicle-treated) and negative (unstimulated) controls.

Table 1: Hypothetical Inhibition of EGFR Phosphorylation by this compound

| This compound Conc. (nM) | Absorbance (OD450) | % Inhibition |

| 0 (Unstimulated) | 0.105 | 100 |

| 0 (Vehicle) | 1.250 | 0 |

| 0.1 | 1.200 | 4.3 |

| 1 | 1.050 | 17.4 |

| 10 | 0.650 | 52.2 |

| 100 | 0.250 | 87.0 |

| 1000 | 0.120 | 98.3 |

| 10000 | 0.108 | 99.3 |

IC50 Calculation:

The % inhibition is calculated using the following formula:

% Inhibition = 100 * (1 - (OD_compound - OD_unstimulated) / (OD_vehicle - OD_unstimulated))

The IC50 value is determined by plotting the % inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve. Based on the hypothetical data above, the calculated IC50 for this compound would be approximately 9.5 nM.

Summary and Conclusion

The cell-based phospho-EGFR assay described provides a reliable and quantifiable method for assessing the inhibitory activity of novel compounds like this compound. This assay is amenable to a high-throughput format, making it suitable for screening large compound libraries.[6] The data generated from this assay are crucial for the preclinical evaluation of potential kinase inhibitors, offering insights into their cellular potency and mechanism of action. Further characterization could involve assessing the inhibitor's effect on downstream signaling molecules and its impact on cell viability and proliferation.[7][8]

References

- 1. Cell-based Kinase Assays - Profacgen [profacgen.com]

- 2. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. bitesizebio.com [bitesizebio.com]

- 6. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. static.fishersci.eu [static.fishersci.eu]

- 8. Cell Health Screening Assays for Drug Discovery [france.promega.com]

Application Notes and Protocols for Nitidanin Powder

Disclaimer: Specific handling, storage, and quantitative data for Nitidanin powder are not extensively available in public literature. The following application notes and protocols are based on general best practices for handling and storing phytochemicals and other bioactive small molecules in a research setting. Researchers are advised to perform their own risk assessments and experimental validations.

Introduction to this compound

This compound is a naturally occurring neolignan, a class of phytochemicals known for a variety of biological activities. It has been isolated from several plant species. Published research indicates that this compound has been investigated for its potential antimalarial and anti-HCV activities. As a research chemical, its proper handling and storage are crucial to ensure its stability, integrity, and the safety of laboratory personnel.

Safety, Handling, and Storage

Recommended Personal Protective Equipment (PPE)

When handling this compound powder, appropriate PPE is the first line of defense against accidental exposure.[1]

-

Lab Coat: A standard laboratory coat should be worn to protect from spills.

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.

-

Eye Protection: Safety glasses or goggles must be worn to protect the eyes from airborne particles.

-

Respiratory Protection: For weighing or transferring larger quantities of powder where dust may be generated, a dust mask or a respirator may be necessary. All handling of the dry powder should ideally be performed in a chemical fume hood.[2][3]

General Handling Guidelines

-

Avoid Inhalation: Do not breathe dust. Handle the powder in a well-ventilated area, preferably within a chemical fume hood or a glove box.[3]

-

Prevent Contact: Avoid contact with skin, eyes, and clothing.[3]

-

Weighing: Use a dedicated spatula for handling. Weigh the necessary amount of powder on weighing paper or in a suitable container within an enclosure to minimize dust dispersion.

-

Spills: In case of a spill, carefully clean the area to avoid generating dust. Use a wet paper towel to gently wipe the area. For larger spills, follow your institution's specific spill response procedures.[4]

-

Waste Disposal: Dispose of this compound waste, contaminated materials, and empty containers in accordance with local, state, and federal regulations.[5][6][7][8][9] Do not dispose of down the drain.[6] Empty containers should be triple-rinsed before disposal or recycling where appropriate.[8][9]

Recommended Storage Conditions

Proper storage is essential to maintain the stability and purity of this compound powder. Phytochemicals can be sensitive to temperature, light, and moisture.[10][11][12] The following conditions are recommended based on general principles for storing natural products.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C | Reduces chemical degradation and microbial growth. |

| Light | Store in an amber vial or in the dark. | Protects from light-induced degradation. |

| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | Minimizes oxidation. |

| Moisture | Store in a tightly sealed container with a desiccant. | Prevents hydrolysis and degradation from moisture. |

Experimental Protocols

Protocol for Reconstitution of this compound Powder

This protocol describes the steps for dissolving this compound powder to create a stock solution.

-

Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Solvent Selection: Choose an appropriate solvent based on experimental needs and solubility data. Common solvents for lignans include DMSO, ethanol, and methanol.

-

Calculation: Determine the volume of solvent needed to achieve the desired stock solution concentration.

-

Dissolution: Add the calculated volume of the appropriate solvent to the vial containing the this compound powder.

-

Mixing: Cap the vial securely and vortex or sonicate until the powder is completely dissolved. Gentle warming may be applied if necessary, but be cautious of potential degradation.

-

Storage of Stock Solution: Store the stock solution in tightly sealed vials at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.

Protocol for Determination of Solubility

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[13][14][15]

-

Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent in a sealed glass vial. The presence of undissolved solid is necessary to ensure a saturated solution.

-

Equilibration: Agitate the vial at a constant temperature using a shaker for 24-72 hours to allow the solution to reach equilibrium.[13]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation, followed by filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE).[13]

-

Quantification: Quantify the concentration of this compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve.

-

Reporting: Report the solubility in units such as mg/mL or µM at the specified temperature.

Table for Recording Solubility Data (Template) This table is a template for researchers to record their experimental results.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Observations |

| DMSO | 25 | |||

| Ethanol | 25 | |||

| Methanol | 25 | |||

| PBS (pH 7.4) | 25 |

Protocol for Assessment of Stability

This protocol provides a framework for assessing the stability of this compound in solution under various conditions.

-

Preparation: Prepare a stock solution of this compound at a known concentration in a relevant solvent (e.g., DMSO for in vitro assays or a formulation buffer).

-

Aliquoting: Aliquot the stock solution into multiple vials for each test condition to avoid repeated sampling from the same vial.

-

Storage Conditions: Store the aliquots under different conditions, such as:

-

Temperature: -80°C, -20°C, 4°C, and room temperature.

-

Light: Exposed to ambient light vs. protected from light (wrapped in foil).

-

pH: In different buffers (e.g., acidic, neutral, basic).

-

-

Time Points: Analyze the samples at various time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

-

Analysis: At each time point, determine the concentration of the remaining this compound using a validated analytical method like HPLC.

-

Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Table for Recording Stability Data (Template) This table is a template for researchers to record their experimental results.

| Condition | Time Point | Concentration (µM) | % Remaining | Degradation Products Observed |

| -20°C, Dark | 0 hr | 100% | ||

| 24 hr | ||||

| 1 week | ||||

| Room Temp, Light | 0 hr | 100% | ||

| 24 hr | ||||

| 1 week |

Visualizations

Experimental Workflow for Handling this compound Powder

Caption: Workflow for receiving, storing, and preparing this compound powder.

Troubleshooting Solubility Issues

Caption: Decision tree for troubleshooting common solubility problems.

Hypothetical Signaling Pathway

Caption: Example of a hypothetical signaling pathway for a bioactive compound.

References

- 1. nationallaboratorysales.com [nationallaboratorysales.com]

- 2. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]

- 3. uwlax.edu [uwlax.edu]

- 4. gz-supplies.com [gz-supplies.com]

- 5. Safe Chemical Waste Handling for Laboratory Teams [emsllcusa.com]

- 6. ehrs.upenn.edu [ehrs.upenn.edu]

- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]

- 8. canterbury.ac.nz [canterbury.ac.nz]

- 9. otago.ac.nz [otago.ac.nz]

- 10. Impact of Processing Method and Storage Time on Phytochemical Concentrations in an Antioxidant-Rich Food Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. The Effect of Different Storage Conditions on Phytochemical Composition, Shelf-Life, and Bioactive Compounds of Voghiera Garlic PDO [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. lup.lub.lu.se [lup.lub.lu.se]

Quantitative Analysis of Nintedanib: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and standardized protocols for the quantitative analysis of Nintedanib, a potent tyrosine kinase inhibitor. The following methodologies are intended for researchers, scientists, and professionals in drug development to ensure accurate and reproducible quantification of Nintedanib in bulk pharmaceutical ingredients and dosage forms.

Introduction

Nintedanib is a small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[1] It primarily inhibits platelet-derived growth factor receptors (PDGFR α and β), fibroblast growth factor receptors (FGFR 1, 2, and 3), and vascular endothelial growth factor receptors (VEGFR 1, 2, and 3).[2] By competitively binding to the ATP-binding pocket of these receptors, Nintedanib blocks downstream signaling pathways implicated in the proliferation, migration, and transformation of fibroblasts, which are key processes in the pathogenesis of various fibrotic diseases and cancer.[2][3]

Accurate quantification of Nintedanib is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. This document outlines a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this purpose.

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used, robust, and sensitive technique for the quantification of active pharmaceutical ingredients (APIs). The methods presented here have been validated according to the International Council for Harmonisation (ICH) guidelines.[4]

Table 1: Summary of Quantitative Data for Nintedanib Quantification by RP-HPLC

| Parameter | Method 1 | Method 2 | Method 3 |

| Linearity Range | 1 - 30 µg/mL | 2 - 10 ppm | 10 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 | 0.9999 | 0.9988 |

| Limit of Detection (LOD) | - | 0.0399 µg/mL | - |

| Limit of Quantitation (LOQ) | - | 0.1209 µg/mL | - |

| Accuracy (% Recovery) | 99.37% (average) | 98.06 - 99.32% | 99.87 - 100.08% |

| Intra-day Precision (%RSD) | < 2.0 | < 2.0 | 0.5432% |

| Inter-day Precision (%RSD) | < 2.0 | < 2.0 | 0.5242% |

Experimental Protocols

Protocol 1: RP-HPLC for Quantification of Nintedanib in Pharmaceutical Formulation

This protocol is based on a validated method for the determination of Nintedanib in tablet dosage forms.

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: Inertsil sustain C18 (250 mm × 4.6 mm, 5 µm).[4]

-

Mobile Phase: A mixture of 0.1% (v/v) Trifluoroacetic acid in water and Acetonitrile in a 60:40 (v/v) ratio.[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Injection Volume: 20 µL.[4]

-

Detection Wavelength: 265 nm.[4]

-

Column Temperature: Ambient.

2. Preparation of Standard Solutions:

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Nintedanib reference standard in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of a known concentration.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1, 5, 10, 15, 20, 25, 30 µg/mL).

3. Preparation of Sample Solution (from Tablets):

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to a specific amount of Nintedanib and transfer it to a volumetric flask.

-

Add a suitable solvent, sonicate to dissolve the drug, and dilute to the mark.

-

Filter the solution through a 0.45 µm syringe filter before injection.

4. Calibration and Quantification:

-

Inject the working standard solutions into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting the peak area against the concentration of Nintedanib.

-

Inject the sample solution and determine the concentration of Nintedanib from the calibration curve.

Protocol 2: Bioanalytical RP-HPLC Method for Nintedanib in Human Plasma